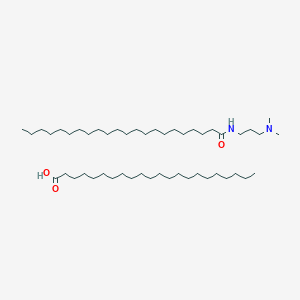

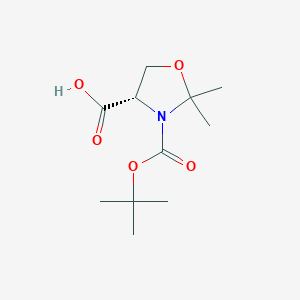

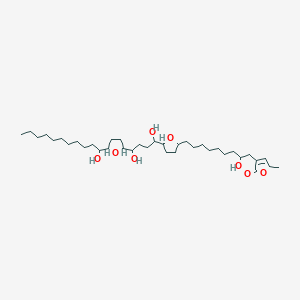

![molecular formula C5H10N2O2S B163746 Glycine, N-[(ethylamino)thioxomethyl]-(9CI) CAS No. 134124-34-8](/img/structure/B163746.png)

Glycine, N-[(ethylamino)thioxomethyl]-(9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Glycine is the proteinogenic amino acid of the lowest molecular weight, harboring a hydrogen atom as a side-chain . It is required for multiple metabolic pathways, such as glutathione synthesis and regulation of one-carbon metabolism . Glycine is also a bioactive amino acid that participates in the regulation of gene expression .Molecular Structure Analysis

Glycine, also known as amino acetic acid, is an important component of many proteins and plays a crucial role in the synthesis of many biomolecules, including creatine and purine nucleotides . It is the smallest amino acid (with a molecular weight of 75.067 g/mol) and is located in both the hydrophilic and hydrophobic parts of the polypeptide chain .Chemical Reactions Analysis

Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties .Physical And Chemical Properties Analysis

The molecular weight of Glycine, N-[(ethylamino)thioxomethyl]-(9CI) is 134.16 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 107 Ų .科学的研究の応用

Chlorination Byproduct Formation

Research has shown that the formation of trihalomethanes (THMs), haloacetic acids (HAAs), and cyanogen halides (CNXs) in water treatment processes can be influenced by the presence of glycine. The study highlights the role of glycine in reducing THM and HAA formation, while also affecting CNX formation in response to chlorine ratios (Yang & Shang, 2004).

Enhancing Antioxidant Activity in Lettuce

A study has demonstrated that exogenous glycine nitrogen can enhance the accumulation of glycosylated flavonoids and antioxidant activity in lettuce. This indicates that glycine supplementation could be strategically used to improve the nutritional value of hydroponically grown lettuce (Yang et al., 2017).

Glyphosate Resistance in Plants

Glyphosate, a derivative of glycine, is widely used as an herbicide. Studies have focused on the molecular basis of glyphosate resistance, exploring different approaches through protein engineering. This research is crucial for developing transgenic glyphosate-resistant plants and understanding resistance mechanisms (Pollegioni, Schonbrunn, & Siehl, 2011).

New Metal Complexes of Glycine

Research on the synthesis and characterization of new metal complexes of N-acetyl amino thioxomethyl Glycine has been conducted. This study is vital for understanding the interactions and potential applications of these complexes in various fields (Naema, 2017).

Environmental Impact of Glyphosate

The fate and transport of glyphosate and its degradate in agricultural basins have been extensively studied, providing insight into its environmental impact. This research is crucial for understanding how glyphosate used in agriculture can affect surrounding ecosystems (Coupe et al., 2012).

Purification of Glycine N-methyltransferase

Studies on the purification and characterization of glycine N-methyltransferase have provided valuable insights into the enzymatic processes involving glycine. This research aids in understanding the metabolic pathways and potential applications in various biochemical processes (Heady & Kerr, 1973).

将来の方向性

特性

IUPAC Name |

2-(ethylcarbamothioylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c1-2-6-5(10)7-3-4(8)9/h2-3H2,1H3,(H,8,9)(H2,6,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFJHOSKGQKOIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567977 |

Source

|

| Record name | N-(Ethylcarbamothioyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-[(ethylamino)thioxomethyl]-(9CI) | |

CAS RN |

134124-34-8 |

Source

|

| Record name | N-(Ethylcarbamothioyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

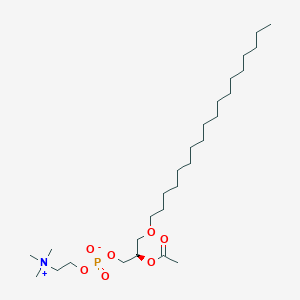

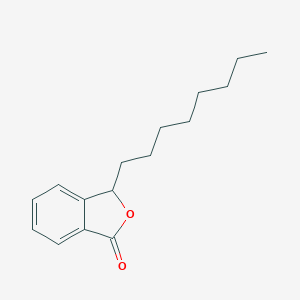

![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)

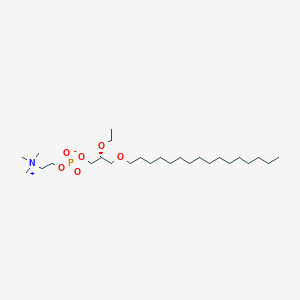

![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)